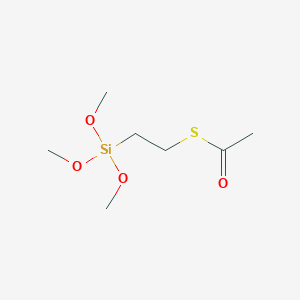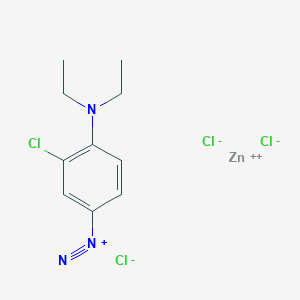
(2,6-二氟苯基)甲基脲
描述
科学研究应用
拉米普利二酮哌嗪有几种科学研究应用,包括:
化学: 该化合物被用作研究二酮哌嗪的稳定性和反应性的模型系统。
生物学: 它作为研究环状肽的生物活性和其与生物靶标的相互作用的工具。
医学: 拉米普利二酮哌嗪的研究有助于理解拉米普利的降解途径及其对药物疗效和安全的潜在影响。
准备方法
合成路线和反应条件: 拉米普利二酮哌嗪的制备涉及拉米普利的环化。 该过程可以在干燥空气条件下进行,导致二酮哌嗪衍生物的形成 . 该反应通常涉及使用高效液相色谱法来监测降解产物的形成 .
工业生产方法: 拉米普利的工业生产涉及关键中间体的合成,例如 N-[(S)-1-乙氧基羰基-3-苯丙基]-L-丙氨酸和 2-氮杂双环辛烷-3-羧酸 . 这些中间体经过缩合反应、催化氢化和纯化过程,最终得到拉米普利 . 通过控制储存条件和使用稳定剂,通常可以最大程度地减少拉米普利二酮哌嗪作为降解产物的形成 .
化学反应分析
反应类型: 拉米普利二酮哌嗪可以进行各种化学反应,包括:
氧化: 该化合物可以在特定条件下氧化,导致氧化衍生物的形成。
还原: 还原反应可以将二酮哌嗪结构转化回其前体形式。
取代: 取代反应可以将不同的官能团引入二酮哌嗪环,改变其生物活性。
常用试剂和条件:
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
取代: 各种卤化剂和亲核试剂可用于取代反应。
形成的主要产物: 从这些反应中形成的主要产物取决于所使用的特定试剂和条件。例如,氧化可以生成羟基化衍生物,而还原可以再生原始的拉米普利结构。
作用机制
拉米普利二酮哌嗪的作用机制与其与生物靶标的相互作用有关,类似于其他二酮哌嗪。该化合物可以抑制特定的酶和受体,从而导致各种生物效应。 所涉及的确切分子靶标和途径取决于二酮哌嗪环中存在的特定结构和官能团 .
类似化合物:
- 贝那普利二酮哌嗪
- 福辛普利二酮哌嗪
- 喹那普利二酮哌嗪
比较: 拉米普利二酮哌嗪因其独特的结构和形成途径而独一无二。 虽然其他二酮哌嗪具有相似的六元环结构,但连接到环上的取代基和官能团可能存在很大差异,导致生物活性和稳定性的差异 .
总之,拉米普利二酮哌嗪是一种重要的化合物,在科学研究和工业中具有多种应用。其独特的结构和反应性使其成为研究二酮哌嗪的稳定性和生物活性的宝贵工具。
相似化合物的比较
- Benazepril Diketopiperazine
- Fosinopril Diketopiperazine
- Quinapril Diketopiperazine
Comparison: Ramipril Diketopiperazine is unique due to its specific structure and formation pathway. While other diketopiperazines share a similar six-membered ring structure, the substituents and functional groups attached to the ring can vary significantly, leading to differences in biological activity and stability .
属性
IUPAC Name |
(2,6-difluorophenyl)methylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2N2O/c9-6-2-1-3-7(10)5(6)4-12-8(11)13/h1-3H,4H2,(H3,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJGQUIHBNMXOQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)CNC(=O)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30170321 | |
| Record name | Urea, (2,6-difluorobenzyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30170321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17751-24-5 | |
| Record name | Urea, (2,6-difluorobenzyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017751245 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Urea, (2,6-difluorobenzyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30170321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
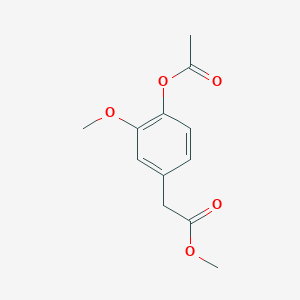
![2-Amino-6-benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(1H)-one](/img/structure/B90957.png)
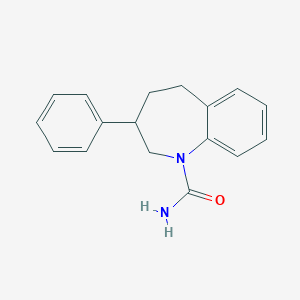

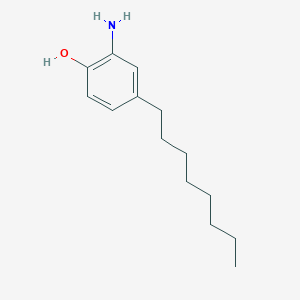
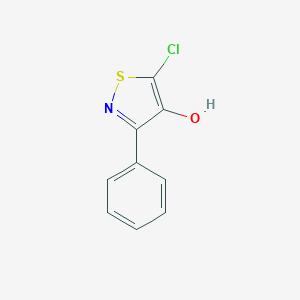


![[4-(4-boronophenoxy)phenyl]boronic Acid](/img/structure/B90971.png)


